molecular formula C21H21ClN2O3S B2903547 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide CAS No. 1251614-81-9

4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide

Katalognummer B2903547
CAS-Nummer: 1251614-81-9
Molekulargewicht: 416.92
InChI-Schlüssel: KIKHSQACRWJPGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs called Bruton’s tyrosine kinase (BTK) inhibitors, which are designed to block the activity of BTK, a key enzyme involved in the development and progression of cancer.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide' involves the synthesis of the thiazole ring, followed by the coupling of the thiazole ring with the benzamide and thienylmethyl groups.

Starting Materials
2-cyclopropyl-1,3-thiazol-4-carboxylic acid, 2-aminothiophene, 4-bromo-N-(2-thienylmethyl)benzamide, Triethylamine, N,N'-Dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF), Chloroform, Sodium bicarbonate (NaHCO3), Anhydrous magnesium sulfate (MgSO4)

Reaction
Step 1: Synthesis of 2-cyclopropyl-1,3-thiazol-4-carboxylic acid, Starting material: None, Reaction: Cyclization of 2-aminothiophene with chloroacetic acid in the presence of sodium bicarbonate, Step 2: Synthesis of 2-cyclopropyl-1,3-thiazol-4-carboxylic acid ethyl ester, Starting material: 2-cyclopropyl-1,3-thiazol-4-carboxylic acid, Reaction: Esterification of 2-cyclopropyl-1,3-thiazol-4-carboxylic acid with ethanol in the presence of DCC and DMF, Step 3: Synthesis of 4-(2-cyclopropyl-1,3-thiazol-4-yl)aniline, Starting material: 2-cyclopropyl-1,3-thiazol-4-carboxylic acid ethyl ester, Reaction: Reduction of 2-cyclopropyl-1,3-thiazol-4-carboxylic acid ethyl ester with sodium borohydride, followed by reaction with 4-bromoaniline in the presence of triethylamine, Step 4: Synthesis of 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide, Starting material: 4-(2-cyclopropyl-1,3-thiazol-4-yl)aniline, 4-bromo-N-(2-thienylmethyl)benzamide, Reaction: Coupling of 4-(2-cyclopropyl-1,3-thiazol-4-yl)aniline with 4-bromo-N-(2-thienylmethyl)benzamide in the presence of DCC and DMF, followed by purification with chloroform and anhydrous magnesium sulfate

Wirkmechanismus

4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide works by selectively inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking BTK activity, 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.

Biochemische Und Physiologische Effekte

In addition to its anti-cancer properties, 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide has also been shown to have anti-inflammatory effects. This is because BTK is also involved in the signaling pathways that regulate the immune response. By inhibiting BTK activity, 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide can reduce inflammation and improve immune function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to identify which cancers are most likely to respond to 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide treatment.

Zukünftige Richtungen

There are several potential future directions for research on 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide. One area of interest is the development of combination therapies that include 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide and other targeted agents, such as immune checkpoint inhibitors or other BTK inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide treatment. Finally, further research is needed to understand the long-term safety and efficacy of 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide in clinical trials.

Wissenschaftliche Forschungsanwendungen

4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. These studies have shown that 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide is highly effective in inhibiting the growth and proliferation of cancer cells, and can induce apoptosis (programmed cell death) in these cells.

Eigenschaften

IUPAC Name

[6-chloro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-15-5-8-17(9-6-15)24-14-20(21(25)23-11-3-2-4-12-23)28(26,27)19-10-7-16(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKHSQACRWJPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.